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Compound of Interest

Compound Name: Fructo-oligosaccharide DP14

Cat. No.: B12399284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that have garnered

significant attention for their prebiotic properties and potential therapeutic applications. This

technical guide focuses on the characterization of a specific long-chain FOS with a degree of

polymerization of 14 (DP14). While much of the existing research pertains to shorter-chain

FOS, this document consolidates available information and extrapolates from data on similar

high-DP inulin-type fructans to provide a comprehensive overview of FOS DP14. This guide is

intended for researchers, scientists, and professionals in drug development who are interested

in the physicochemical properties, analytical methodologies, and biological activities of this

specific oligosaccharide.

Physicochemical Properties
The physicochemical properties of Fructo-oligosaccharide DP14 are largely influenced by its

chain length. While specific quantitative data for FOS DP14 is limited, the following table

summarizes the expected properties based on studies of inulin-type fructans with a degree of

polymerization greater than 10.[1][2][3][4]
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Property Description
Expected
Value/Characteristic for
FOS DP14

Molecular Formula C₈₄H₁₄₂O₇₁
Calculated based on a terminal

glucose and 13 fructose units.

Molecular Weight 2448.08 g/mol
Calculated based on the

molecular formula.

Solubility
The ability to dissolve in a

solvent.

Lower solubility in cold water

compared to shorter-chain

FOS; solubility increases

significantly with temperature.

[1]

Water Holding Capacity The ability to retain water.

Expected to be high,

contributing to viscosity and

gel formation in aqueous

solutions.[2]

Thermal Stability
Resistance to decomposition

at high temperatures.

Generally stable at neutral pH

up to 100°C, but susceptible to

hydrolysis at acidic pH (≤ 4),

especially with heat.[1]

Sweetness
Relative sweetness compared

to sucrose.

Long-chain FOS like DP14 are

expected to have very low to

no sweetness.

Viscosity
The resistance of a fluid to

flow.

Solutions of high-DP FOS are

more viscous than those of

shorter-chain FOS.[5]

Appearance Physical form.
Typically a white, amorphous

powder.[2]
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The characterization of FOS DP14 requires advanced analytical techniques to determine its

purity, molecular weight, and structure. High-Performance Anion-Exchange Chromatography

with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are the primary

methods employed for this purpose.

Experimental Protocol: HPAEC-PAD for FOS DP14
Analysis
This protocol is adapted from established methods for the analysis of long-chain fructans.[5][6]

[7][8][9]

Objective: To separate and quantify FOS DP14 from a mixture of oligosaccharides.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Anion-exchange column (e.g., CarboPac™ PA100 or similar)

Pulsed Amperometric Detector (PAD) with a gold electrode

Reagents:

Deionized water (18 MΩ·cm)

Sodium hydroxide (NaOH), 50% (w/w)

Sodium acetate (NaOAc), anhydrous

Procedure:

Eluent Preparation:

Eluent A: 150 mM Sodium Hydroxide (NaOH)

Eluent B: 150 mM NaOH with 500 mM Sodium Acetate (NaOAc)
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Sample Preparation:

Dissolve the FOS sample in deionized water to a final concentration of 10-100 µg/mL.

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Column: CarboPac™ PA100 (4 x 250 mm) with a guard column.

Flow Rate: 1.0 mL/min.

Injection Volume: 25 µL.

Column Temperature: 30°C.

Gradient Elution:

Time (min) % Eluent A % Eluent B

0 100 0

1 100 0

40 0 100

50 0 100

51 100 0

| 60 | 100 | 0 |

Detection:

Use a pulsed amperometric detector with a gold working electrode and an Ag/AgCl

reference electrode.

Apply a waveform suitable for carbohydrate detection.

Data Analysis:
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Identify the peak corresponding to DP14 based on its retention time relative to FOS

standards of known degrees of polymerization.

Quantify the peak area to determine the concentration of FOS DP14.

Sample & Eluent Preparation

HPAEC System Data Analysis

Dissolve & Filter FOS Sample

InjectorPrepare Eluent A (NaOH)

Prepare Eluent B (NaOH + NaOAc)

Anion-Exchange Column
Gradient Elution

Pulsed Amperometric Detector Generate Chromatogram Identify & Quantify DP14 Peak

Click to download full resolution via product page

HPAEC-PAD experimental workflow for FOS DP14 analysis.

Experimental Protocol: MALDI-TOF MS for FOS DP14
Analysis
This protocol is based on general procedures for the mass spectrometric analysis of high

molecular weight oligosaccharides.[10][11][12][13][14]

Objective: To determine the molecular weight of FOS DP14 and confirm its degree of

polymerization.

Instrumentation:

MALDI-TOF Mass Spectrometer

Reagents:
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Matrix solution: 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50:50 acetonitrile/water

with 0.1% trifluoroacetic acid (TFA).

FOS DP14 sample.

Procedure:

Sample Preparation:

Mix 1 µL of the FOS DP14 sample solution (approximately 1 mg/mL in deionized water)

with 1 µL of the DHB matrix solution directly on the MALDI target plate.

Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix.

Mass Spectrometry Analysis:

Acquire mass spectra in the positive ion reflectron mode.

Calibrate the instrument using a standard mixture of peptides or oligosaccharides with

known molecular weights.

The expected m/z for the sodium adduct ([M+Na]⁺) of FOS DP14 (C₈₄H₁₄₂O₇₁) is

approximately 2471.07 Da.

Data Analysis:

Identify the peak corresponding to the [M+Na]⁺ ion of FOS DP14.

Confirm the degree of polymerization by observing the mass difference between adjacent

oligomer peaks if a mixture is present.
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Sample Preparation

MALDI-TOF MS Data Analysis

FOS DP14 Sample Mix Sample & Matrix on Target Plate

DHB Matrix Solution

Air-Dry to Co-crystallize Laser Desorption/Ionization Time-of-Flight Analyzer Detector Generate Mass Spectrum Identify [M+Na]⁺ Peak of DP14

Click to download full resolution via product page

MALDI-TOF MS experimental workflow for FOS DP14 analysis.

Biological Activity and Signaling Pathways
Fructo-oligosaccharides, including those with a high degree of polymerization, are recognized

for their prebiotic activity. They are not hydrolyzed by human digestive enzymes in the upper

gastrointestinal tract and thus reach the colon intact, where they are selectively fermented by

beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[15][16][17][18][19] The

fermentation of FOS leads to the production of short-chain fatty acids (SCFAs) like acetate,

propionate, and butyrate, which have numerous health benefits.

While signaling pathways specifically activated by FOS DP14 have not been elucidated,

research on general FOS mixtures suggests their impact on host signaling through the actions

of their fermentation products and their influence on the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation
Long-chain FOS, such as DP14, are fermented more slowly and in more distal parts of the

colon compared to their shorter-chain counterparts.[15] This sustained fermentation can have a

prolonged beneficial effect on the gut microbiota composition and activity.

Host Signaling Pathways Influenced by FOS
The metabolic products of FOS fermentation, particularly SCFAs, can modulate host signaling

pathways involved in inflammation, metabolism, and gut barrier function.
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IRS/PI3K/AKT Signaling Pathway: Some studies suggest that FOS, in combination with other

prebiotics, can improve neuroinflammation and cognitive function by up-regulating the

IRS/PI3K/AKT signaling pathway.[20][21] This pathway is crucial for cell growth, proliferation,

and survival.

Aromatic Hydrocarbon Receptor (AhR) Activation: FOS may alleviate colitis by modulating

gut microbiota-dependent tryptophan metabolism.[22] This leads to the production of indole

derivatives that activate the Aromatic Hydrocarbon Receptor (AhR), which in turn promotes

the expression of interleukin-22 (IL-22) and strengthens the intestinal barrier.[22]
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Generalized signaling pathways influenced by FOS fermentation in the gut.
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Conclusion
Fructo-oligosaccharide DP14 represents a long-chain prebiotic with significant potential for

modulating the gut microbiota and influencing host health. While specific quantitative data for

this molecule is still emerging, characterization can be effectively performed using advanced

analytical techniques such as HPAEC-PAD and MALDI-TOF MS. The biological activities of

FOS DP14 are expected to be similar to other high-DP fructans, primarily centered around its

selective fermentation in the colon and the subsequent production of beneficial metabolites that

interact with host signaling pathways. Further research is warranted to fully elucidate the

specific physicochemical properties and biological functions of FOS DP14, which will be crucial

for its potential application in functional foods, dietary supplements, and therapeutic

interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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